
Sodium 1-acetoxyhexadecanol sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-acetoxyhexadecanol sulfate typically involves the sulfation of 1-acetoxyhexadecanol. This can be achieved using sulfating agents such as sulfur trioxide-pyridine complex or chlorosulfonic acid . The reaction is usually carried out under controlled conditions to ensure the selective formation of the sulfate ester.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfation processes. These processes often utilize continuous reactors to maintain consistent reaction conditions and high yields. The final product is then purified and converted to its sodium salt form .
化学反应分析
Types of Reactions: Sodium 1-acetoxyhexadecanol sulfate undergoes various chemical reactions, including:
Hydrolysis: The sulfate ester can be hydrolyzed to produce 1-acetoxyhexadecanol and sulfuric acid.
Oxidation: Under oxidative conditions, the compound can be converted to its corresponding sulfonic acid derivative.
Substitution: The sulfate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed:
Hydrolysis: 1-acetoxyhexadecanol and sulfuric acid.
Oxidation: Sulfonic acid derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Sodium 1-acetoxyhexadecanol sulfate is used as a surfactant in various chemical reactions to enhance solubility and reaction rates .
Biology: In biological research, it is used to study the interactions of sulfate esters with biological membranes and proteins .
Medicine: The compound is investigated for its potential use in drug delivery systems due to its surfactant properties .
Industry: It is widely used in the cosmetic and personal care industry as an emulsifying agent in formulations .
作用机制
The mechanism of action of sodium 1-acetoxyhexadecanol sulfate involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. This property is utilized in various applications, from enhancing the solubility of drugs to improving the stability of emulsions .
相似化合物的比较
Sodium dodecyl sulfate: Another widely used surfactant with similar properties but a shorter carbon chain.
Sodium lauryl ether sulfate: A surfactant with an ether linkage, providing different solubility and stability characteristics.
Sodium stearate: A soap-forming surfactant with a longer carbon chain.
Uniqueness: Sodium 1-acetoxyhexadecanol sulfate is unique due to its specific structure, which provides distinct surfactant properties. Its longer carbon chain compared to sodium dodecyl sulfate results in different solubility and emulsifying characteristics, making it suitable for specific applications in the cosmetic and pharmaceutical industries .
属性
分子式 |
C18H36Na2O7S |
|---|---|
分子量 |
442.5 g/mol |
IUPAC 名称 |
disodium;1-hydroxyhexadecyl acetate;sulfate |
InChI |
InChI=1S/C18H36O3.2Na.H2O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)21-17(2)19;;;1-5(2,3)4/h18,20H,3-16H2,1-2H3;;;(H2,1,2,3,4)/q;2*+1;/p-2 |
InChI 键 |
RMVBRIZENIGQNE-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCCCCCC(O)OC(=O)C.[O-]S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate](/img/structure/B13765228.png)
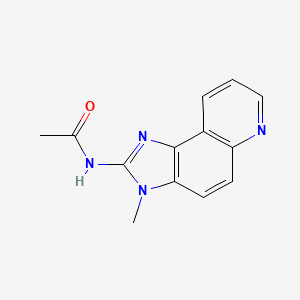
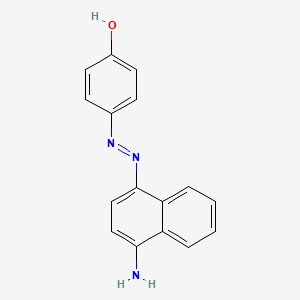
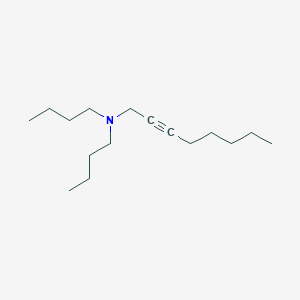
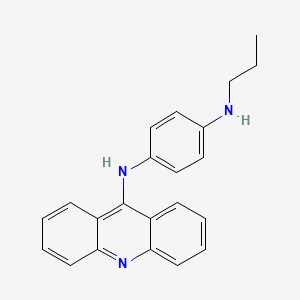

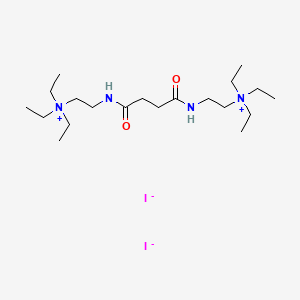
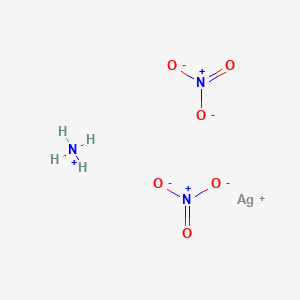
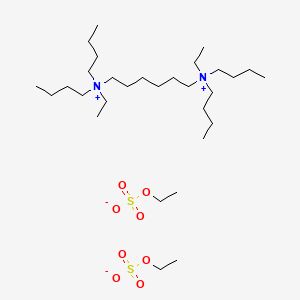
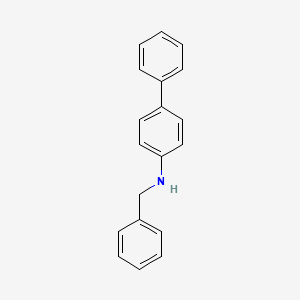
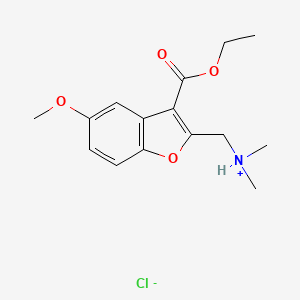
![[6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13765290.png)
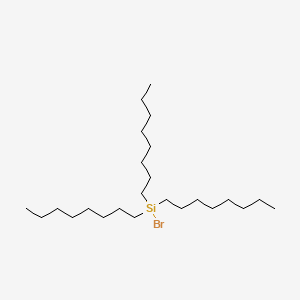
![5,6-Dichloro-1-ethyl-2-[2-(phenylamino)vinyl]-3-(3-sulfonatobutyl)-1H-benzimidazolium](/img/structure/B13765297.png)
